![molecular formula C17H16Cl2FNO2 B12822646 [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate CAS No. 22953-55-5](/img/structure/B12822646.png)
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: is a chemical compound with the molecular formula C17H16Cl2FNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenyl group substituted with bis(2-chloroethyl)amino and a fluorobenzoate ester, making it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate typically involves the following steps:
Formation of the Bis(2-chloroethyl)amino Group: This step involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to form bis(2-chloroethyl)aniline.
Esterification: The bis(2-chloroethyl)aniline is then reacted with 3-fluorobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atoms.
Hydrolysis: Products include 3-fluorobenzoic acid and bis(2-chloroethyl)aniline.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key cellular processes. This mechanism is similar to that of other nitrogen mustard compounds, which are known for their alkylating properties.
Comparison with Similar Compounds
[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate: can be compared with other similar compounds, such as:
Chlorambucil: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Another nitrogen mustard compound used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
The uniqueness of This compound lies in its specific ester linkage with 3-fluorobenzoic acid, which may impart distinct chemical and biological properties.
Properties
CAS No. |
22953-55-5 |
|---|---|
Molecular Formula |
C17H16Cl2FNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2 |
InChI Key |
WNHQFWFQAJPQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



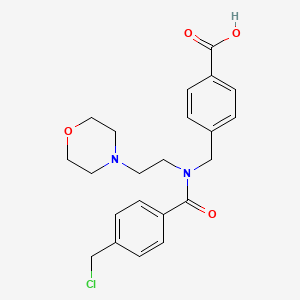
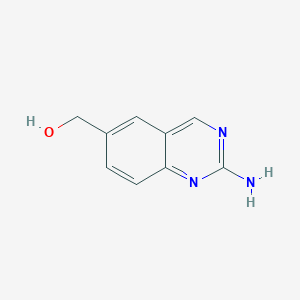
![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)

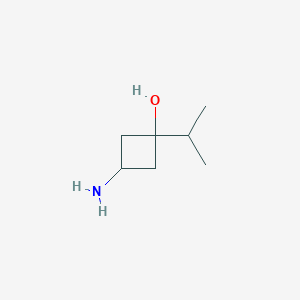
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
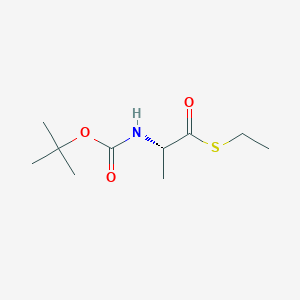
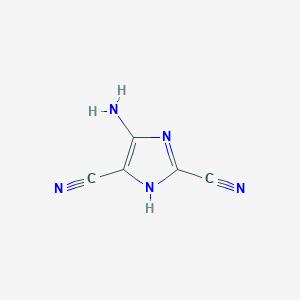
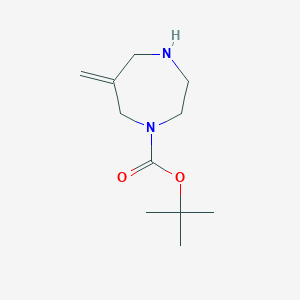
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
